molecular formula C13H25N3O2 B8175225 2-((8-Azidooctyl)oxy)tetrahydro-2H-pyran

2-((8-Azidooctyl)oxy)tetrahydro-2H-pyran

Cat. No.: B8175225
M. Wt: 255.36 g/mol
InChI Key: NWRMWNYNINELDV-UHFFFAOYSA-N
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Description

2-((8-Azidooctyl)oxy)tetrahydro-2H-pyran is a chemical compound that features a tetrahydropyran ring substituted with an azidooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Azidooctyl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 8-azidooctanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, as well as purification techniques like column chromatography to isolate the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((8-Azidooctyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((8-Azidooctyl)oxy)tetrahydro-2H-pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((8-Azidooctyl)oxy)tetrahydro-2H-pyran involves its ability to undergo bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can occur in the presence of various biological molecules without interfering with their normal functions .

Comparison with Similar Compounds

Similar Compounds

    2-((8-Azidooctyl)oxy)tetrahydro-2H-pyran: Unique due to its combination of a tetrahydropyran ring and an azidooctyl group.

    2-((8-Azidooctyl)oxy)tetrahydro-2H-furan: Similar structure but with a furan ring instead of a pyran ring.

    2-((8-Azidooctyl)oxy)tetrahydro-2H-thiopyran: Contains a thiopyran ring, offering different chemical properties.

Uniqueness

The presence of the azido group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(8-azidooctoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c14-16-15-10-6-3-1-2-4-7-11-17-13-9-5-8-12-18-13/h13H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRMWNYNINELDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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